Ethyl 8-ethylnaphthalene-1-carboxylate Ethyl 8-ethylnaphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14093243
InChI: InChI=1S/C15H16O2/c1-3-11-7-5-8-12-9-6-10-13(14(11)12)15(16)17-4-2/h5-10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

Ethyl 8-ethylnaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC14093243

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-ethylnaphthalene-1-carboxylate -

Specification

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name ethyl 8-ethylnaphthalene-1-carboxylate
Standard InChI InChI=1S/C15H16O2/c1-3-11-7-5-8-12-9-6-10-13(14(11)12)15(16)17-4-2/h5-10H,3-4H2,1-2H3
Standard InChI Key VZRPGMGCHDTZNP-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC2=C1C(=CC=C2)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 8-ethylnaphthalene-1-carboxylate features a bicyclic naphthalene system with two distinct substituents:

  • An ethyl group (-CH2_2CH3_3) at the 8-position, contributing to steric bulk and modulating electronic effects.

  • An ethyl ester (-COOCH2_2CH3_3) at the 1-position, imparting polarity and reactivity typical of carboxylate esters .

The compound’s IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Its structural analogs, such as ethyl naphthalene-1-carboxylate (CAS 3007-97-4), exhibit similar aromatic systems but lack the 8-ethyl substitution, highlighting the importance of regiochemistry in determining physicochemical behavior .

Spectroscopic and Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC15H16O2\text{C}_{15}\text{H}_{16}\text{O}_{2}
Molecular Weight228.29 g/mol
Purity≥97%
log kOWk_{\text{OW}}~3.80 (estimated)

The octanol-water partition coefficient (log kOWk_{\text{OW}}) of 3.80, extrapolated from structurally related naphthalene esters , suggests moderate hydrophobicity, aligning with its suitability for organic-phase reactions.

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

While direct synthetic protocols for ethyl 8-ethylnaphthalene-1-carboxylate are sparsely documented, analogous carboxylate esters are typically synthesized via:

  • Esterification: Reaction of naphthalenecarboxylic acids with ethanol under acidic catalysis.

  • Friedel-Crafts Acylation: Introducing acyl groups to aromatic systems using Lewis acids like AlCl3_3 .

A patent describing the synthesis of 1-hydroxycyclopropanecarboxylates (CN110862311A) offers indirect insights. The methodology involves:

  • Diazoization: Treatment of 1-aminocyclopropyl formate with sodium nitrite (NaNO2\text{NaNO}_2) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) to generate reactive intermediates.

  • Hydrolysis: Removal of protecting groups under basic conditions to yield the target acid or ester .

Adapting this approach, ethyl 8-ethylnaphthalene-1-carboxylate could theoretically be synthesized via nitrosation of a precursor amine followed by esterification, though specific reaction parameters (e.g., temperature, stoichiometry) would require optimization.

Challenges in Scalability

Industrial production faces hurdles such as:

  • Low Yields: Multi-step reactions often suffer from cumulative yield losses. The cited patent achieves 60–70% total yield for a related compound , suggesting room for improvement.

  • Purification Complexity: Isolation of the target ester from byproducts necessitates chromatography or recrystallization, increasing costs .

Physicochemical and Functional Behavior

Solubility and Reactivity

As an aromatic ester, the compound is expected to exhibit:

  • Limited Aqueous Solubility: Predicted log kOWk_{\text{OW}} of 3.80 indicates preferential partitioning into organic solvents (e.g., ethyl acetate, dichloromethane).

  • Hydrolytic Sensitivity: Susceptibility to base-catalyzed ester hydrolysis, yielding 8-ethylnaphthalene-1-carboxylic acid and ethanol.

Thermal Stability

While explicit data are unavailable, analogous naphthalene derivatives decompose above 200°C, suggesting comparable thermal resilience. Differential scanning calorimetry (DSC) studies would clarify phase transitions and stability thresholds.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Naphthalene carboxylates are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The ethyl ester’s lipophilicity may enhance membrane permeability in prodrug formulations.

Materials Science

Potential uses include:

  • Polymer Modifiers: As comonomers in polyesters or polyamides to adjust rigidity and thermal properties.

  • Liquid Crystals: The planar naphthalene core could support mesophase formation in display technologies.

Future Research Directions

Synthetic Advancements

  • Catalytic Innovations: Transition-metal catalysts (e.g., Pd, Ru) could enable direct C–H functionalization, bypassing multi-step sequences.

  • Flow Chemistry: Continuous reactors may improve heat/mass transfer, enhancing yield and scalability.

Application Exploration

  • Bioconjugation: Investigating esterase-mediated hydrolysis for targeted drug delivery.

  • Supramolecular Chemistry: Exploiting π-π stacking of naphthalene moieties for host-guest systems.

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